molecular formula C11H20N2O2 B13488290 Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate

Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate

Cat. No.: B13488290
M. Wt: 212.29 g/mol
InChI Key: KDYRDBVOOUHWNP-UHFFFAOYSA-N
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Description

Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate is a chemical compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a pharmacological agent. The presence of the tert-butyl carbamate group provides stability and protection to the amine functionality, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[4.1.0]heptane. One common method involves the reaction of 2-azabicyclo[4.1.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting bicyclic amine, followed by its protection using tert-butyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified bicyclic structures.

Scientific Research Applications

Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmacologically active compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with biological receptors or enzymes. The bicyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate
  • Tert-butyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate
  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[4.1.0]heptan-6-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-6-12-8(11)7-11/h8,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

KDYRDBVOOUHWNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCNC1C2

Origin of Product

United States

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